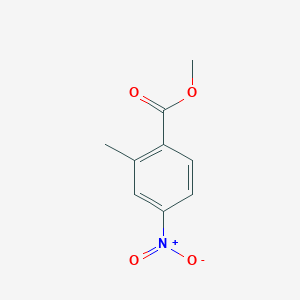

Methyl 2-Methyl-4-nitrobenzoate

Descripción

Methyl 2-methyl-4-nitrobenzoate (CAS 62621-09-4) is an aromatic ester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It features a nitro group at the para position (C4) and a methyl substituent at the ortho position (C2) on the benzene ring, esterified with a methoxy group. Key physical properties include:

- Melting point: 74.0–78.0°C

- Boiling point: 315.4±30.0°C (predicted)

- Density: 1.0±0.06 g/cm³

- Solubility: Soluble in methanol; appears as a white-to-light-yellow powder or crystal .

The compound is primarily used in non-medical research, such as synthetic chemistry or material science, but carries safety risks (acute toxicity, skin/eye irritation, and respiratory hazards) .

Propiedades

IUPAC Name |

methyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHCLPDHYBSSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568026 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-09-4 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The nitration is typically conducted using a mixed-acid system comprising concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0–5°C. The sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (NO₂⁺), the active electrophile. The methyl group at the 2-position directs incoming electrophiles to the 4- and 6-positions, but steric hindrance from the ortho-methyl group favors para-substitution.

Key Parameters:

-

Molar Ratio : A 1:1.2 stoichiometry of methyl 2-methylbenzoate to HNO₃ ensures complete conversion while minimizing di-nitration byproducts.

-

Temperature Control : Maintaining sub-10°C conditions suppresses side reactions such as ester hydrolysis or oxidation.

-

Workup : The crude product is quenched in ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol, yielding 70–75% of the target compound.

Challenges and Mitigation Strategies

-

Di-nitration Byproducts : Even under optimized conditions, trace amounts of 2-methyl-3,4-dinitrobenzoate may form. Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively isolates the mono-nitrated product.

-

Ester Hydrolysis : Prolonged exposure to acidic conditions can hydrolyze the ester to 2-methyl-4-nitrobenzoic acid. Strict temperature control and rapid workup mitigate this issue.

Oxidation of 4-Nitro-o-xylene Followed by Esterification

An alternative two-step approach involves the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, followed by esterification with methanol. This method, detailed in a patented synthesis, offers high yields and operational simplicity.

Oxidation Step

The oxidation employs dilute nitric acid (20–40% v/v) as both the oxidant and solvent, enhanced by radical initiators (e.g., azobisisobutyronitrile, AIBN) and phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB).

Optimized Protocol:

Esterification Step

The carboxylic acid intermediate is esterified using methanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).

Procedure:

-

Methanol : Acid Ratio : 10:1 (v/w)

-

Catalyst Loading : 5 mol% H₂SO₄

-

Conditions : Reflux at 65°C for 4–6 hours.

-

Yield : 90–92% after distillation under reduced pressure.

Combined Yield**:

The overall yield for this two-step process is approximately 75–77%, marginally higher than direct nitration.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary preparation routes:

| Parameter | Direct Nitration | Oxidation-Esterification |

|---|---|---|

| Starting Material | Methyl 2-methylbenzoate | 4-Nitro-o-xylene |

| Steps | 1 | 2 |

| Key Reagents | HNO₃/H₂SO₄ | HNO₃, AIBN, TBAB, MeOH |

| Temperature Range | 0–5°C | 80–90°C (oxidation) |

| Overall Yield | 70–75% | 75–77% |

| Byproducts | Di-nitrated compounds | Minimal (controlled oxidation) |

| Scalability | Moderate | High (patented for industry) |

| Cost | Lower (fewer steps) | Higher (catalyst usage) |

Industrial Considerations

The oxidation-esterification route, despite requiring an additional step, is favored in industrial settings due to:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-Methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

Reduction: The major product formed is Methyl 2-Methyl-4-aminobenzoate.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-methyl-4-nitrobenzoate serves as an intermediate in the synthesis of various pharmaceuticals:

- Vasopressin Receptor Antagonists :

- Antimicrobial Agents :

Agrochemical Applications

The compound is also relevant in the agrochemical sector:

- Pesticides and Herbicides :

Material Science Applications

In material science, this compound is utilized in:

- Polymer Synthesis :

Case Study 1: Synthesis of Tolvaptan

A notable study involved synthesizing tolvaptan from this compound through a multi-step process that demonstrated high yields and purity. The reaction conditions were optimized using green chemistry principles, aligning with environmental sustainability goals.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of derivatives derived from this compound showed promising results against several bacterial strains, indicating its potential utility in developing new antimicrobial agents.

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism of action of Methyl 2-Methyl-4-nitrobenzoate primarily involves its nitro group. The nitro group is highly electron-withdrawing, which affects the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors involved in these pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following compounds are selected for comparison based on substituent variations (alkyl groups, hydroxyl/methoxy substitutions, and positional isomerism):

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-methyl-4-nitrobenzoate | 62621-09-4 | 2-methyl, 4-nitro | C₉H₉NO₄ | 195.17 | Methyl ester, nitro, methyl |

| Methyl 4-nitrobenzoate | 100-14-1 | 4-nitro | C₈H₇NO₄ | 181.15 | Methyl ester, nitro |

| Methyl 2-hydroxy-4-nitrobenzoate | 571189-78-1 | 2-hydroxy, 4-nitro | C₈H₇NO₅ | 197.14 | Methyl ester, nitro, hydroxyl |

| Ethyl 2-methyl-4-nitrobenzoate | Not specified | 2-methyl, 4-nitro, ethyl ester | C₁₀H₁₁NO₄ | 209.20 | Ethyl ester, nitro, methyl |

| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | 5-methoxy, 2-nitro | C₉H₉NO₅ | 211.17 | Methyl ester, nitro, methoxy |

| Methyl 3-methyl-5-nitrobenzoate | 13290-96-5 | 3-methyl, 5-nitro | C₁₀H₁₁NO₄ | 209.20 | Methyl ester, nitro, methyl |

Physical and Chemical Properties

Melting and Boiling Points

- This compound has a higher melting point (74–78°C) compared to Methyl 4-nitrobenzoate (≈95°C, inferred from nitrobenzoate trends) due to steric hindrance from the ortho-methyl group reducing crystal symmetry .

- Ethyl 2-methyl-4-nitrobenzoate likely exhibits a lower melting point than its methyl ester counterpart due to the longer ethyl chain disrupting crystal packing .

Reactivity

- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to meta positions. However, steric effects from the ortho-methyl group in this compound may hinder reactions compared to unsubstituted analogs like Methyl 4-nitrobenzoate .

- Hydrolysis : Esters with electron-withdrawing groups (e.g., nitro) hydrolyze faster under basic conditions. The hydroxyl group in Methyl 2-hydroxy-4-nitrobenzoate could accelerate hydrolysis via intramolecular catalysis .

Actividad Biológica

Methyl 2-Methyl-4-nitrobenzoate (C9H9NO4), a nitro-substituted aromatic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- Appearance : Typically a solid at room temperature

- Storage Conditions : Recommended to be stored in a cool and dark place .

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Enterococcus faecalis | <0.125 |

| Klebsiella pneumoniae | 1 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Cytotoxicity and Cancer Research

Recent studies have examined the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells, with IC50 values indicating effective growth inhibition. This suggests potential applications in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : The nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation, including NF-kB and MAPK pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Inflammation Model :

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-Methyl-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nitration of methyl 2-methylbenzoate. A validated approach involves using aluminum nitrate (Al(NO₃)₃) in a mixture of acetic acid and acetic anhydride (1:1 v/v) under controlled cooling (0–5°C) to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at the 2-position directing nitration to the para position. After quenching with ice water, the product is purified via recrystallization from ethanol. Yield optimization requires monitoring reaction time (typically 4–6 hours) and stoichiometric ratios (1:1.2 substrate-to-nitrating agent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Determine the melting point using a capillary tube in a liquid paraffin bath (uncorrected values). Compare with literature data to confirm purity.

- Spectroscopic Techniques :

- FT-IR : Identify nitro ( ~1520 cm⁻¹, asymmetric stretching) and ester carbonyl ( ~1720 cm⁻¹) groups.

- ¹H NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.6 ppm, aromatic protons split due to nitro and ester groups).

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro compound vapors.

- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution, followed by absorption with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers away from reducing agents and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen bonding motifs. Using single-crystal X-ray diffraction data, identify donor (D), acceptor (A), and patterns (e.g., chains, rings). For example:

- Descriptors : Use Etter’s notation (e.g., for a six-membered ring involving O–H···O–N interactions).

- Software : Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare with analogous nitroaromatic esters to identify steric or electronic effects from the 2-methyl group .

Q. How should researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer :

- Software Selection : Use SHELXL for small-molecule refinement. For twinned or high-resolution macromolecular data, employ SHELXPRO for scaling and SHELXD for phasing.

- Parameter Adjustment :

- Optimize thermal displacement parameters (ADPs) using the RIGU command.

- Apply TWIN/BASF commands for twinned data.

- Validation : Cross-check residuals (R1/wR2) against IUCr standards (<5% for high-quality data). Use ORTEP-3 to generate thermal ellipsoid plots and identify overfitting .

Q. What strategies are effective for studying the comparative reactivity of this compound with structurally similar esters?

- Methodological Answer :

- Competitive Reaction Studies : Compare nitration rates of methyl 2-methylbenzoate vs. methyl 4-methylbenzoate under identical conditions (e.g., Al(NO₃)₃ in H₂SO₄). Monitor via TLC or in situ IR.

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for nitration at different positions.

- Substituent Effects : Correlate Hammett σ values with experimental yields to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.